1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine core with a thiophene ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of thiophene-2-carbaldehyde with barbituric acid derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in a solvent like butanol, followed by refluxing to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro derivatives of the pyrimidine core.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-(phenylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a phenyl group instead of a thiophene ring.
1,3-dimethyl-5-(furfurylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a furan ring instead of a thiophene ring.
Uniqueness
1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with phenyl or furan rings.
Properties
IUPAC Name |
1,3-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFBADHQUMJAOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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